molecular formula C7H7N5 B009362 di(1H-imidazol-1-yl)methanimine CAS No. 104619-51-4

di(1H-imidazol-1-yl)methanimine

Cat. No.: B009362
CAS No.: 104619-51-4
M. Wt: 161.16 g/mol
InChI Key: FKGQRXQOODICAT-UHFFFAOYSA-N
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Description

Di(1H-imidazol-1-yl)methanimine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Di(1H-imidazol-1-yl)methanimine is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that it can dissolve in some organic solvents such as chloroform, methanol, and dichloromethane . This suggests that it might interact with its targets through hydrophobic interactions. More research is needed to elucidate the exact mechanism of interaction with its targets.

Biochemical Pathways

It’s known that it can be used for the synthesis of polyamide resins, polymers, and dopamine receptor activators . This suggests that it might affect the biochemical pathways related to these compounds.

Preparation Methods

The synthesis of di(1H-imidazol-1-yl)methanimine can be achieved through the reaction of imidazole and cyanogen bromide. The reaction mixture is stirred at reflux for 30 minutes, then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to one-tenth of its original volume and left to crystallize in a freezer overnight . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .

Chemical Reactions Analysis

Di(1H-imidazol-1-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of the imidazole rings is replaced by another functional group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .

Properties

IUPAC Name

di(imidazol-1-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGQRXQOODICAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463272
Record name di(1H-imidazol-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104619-51-4
Record name di(1H-imidazol-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-imidazole-1-carboximidoyl)-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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